An In-Depth Technical Guide to 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide
An In-Depth Technical Guide to 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide
Abstract: This technical guide provides a comprehensive overview of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide, a heterocyclic compound belonging to the benzothiazine class. This document delves into its chemical identity, physicochemical properties, synthesis, and its significant role as a scaffold in medicinal chemistry, particularly as a covalent inhibitor of serine proteases. Detailed experimental protocols for its synthesis and in vitro evaluation are provided to support researchers and drug development professionals. The guide emphasizes the mechanistic basis of its biological activity and offers insights into its therapeutic potential.
Introduction: A Privileged Scaffold in Medicinal Chemistry
1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide, a structural analog of saccharin, is a member of the benzothiazine family of heterocyclic compounds.[1] This class of molecules has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including applications as antitubercular agents and acetylcholinesterase inhibitors.[2][3] The core structure, featuring a fused benzene ring and a sulfur-containing heterocyclic ring, provides a rigid and versatile scaffold for the design of targeted therapeutic agents.
The presence of the cyclic sulfonamide (sultam) is a key feature, rendering the molecule susceptible to nucleophilic attack under certain conditions. This reactivity is the foundation of its primary mechanism of action as a covalent inhibitor of specific enzymes, most notably serine proteases.[4] By functioning as an "electrophilic warhead," the benzothiazine dioxide core can form a stable, covalent bond with nucleophilic residues within an enzyme's active site, leading to irreversible inhibition.[5][6] This guide will focus on its role as a serine protease inhibitor, a class of enzymes implicated in a wide array of pathologies, from inflammation to viral replication.[7][8]
Physicochemical and Structural Properties
The fundamental properties of the 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide scaffold are crucial for understanding its behavior in both chemical and biological systems. The heterocyclic thiazine ring typically adopts a half-chair or sofa conformation.[9][10] In crystal structures, these molecules often form dimers linked by intermolecular hydrogen bonds.[1]
Table 1: Physicochemical Properties of a Representative Derivative (3-propyl-1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide) [11]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃S | PubChem CID 208261 |
| Molecular Weight | 239.29 g/mol | PubChem CID 208261 |
| IUPAC Name | 2,2-dioxo-3-propyl-1H-2λ⁶,3-benzothiazin-4-one | PubChem CID 208261 |
| CAS Number | 31848-35-8 | PubChem CID 208261 |
| XLogP3 | 1.4 | PubChem CID 208261 |
| Hydrogen Bond Donor Count | 0 | PubChem CID 208261 |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID 208261 |
Synthesis and Characterization
The synthesis of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide derivatives is well-established, often starting from readily available precursors like methyl 2-(sulfonamido)benzoates. The key step involves an intramolecular cyclization to form the characteristic benzothiazine ring.
Synthesis Workflow Diagram
The following diagram illustrates a typical synthetic route for N-substituted 2,1-benzothiazine 2,2-dioxide derivatives.
Caption: General synthesis workflow for N-substituted benzothiazinone dioxides.
Detailed Step-by-Step Synthesis Protocol
This protocol describes the cyclization of an N-substituted sulfonamide precursor. This method is adapted from established procedures for creating benzothiazine derivatives.[9]
Objective: To synthesize 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide from methyl 2-(N-ethylmethanesulfonamido)benzoate.
Materials:
-
Methyl 2-(N-ethylmethanesulfonamido)benzoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 equivalents) suspended in anhydrous DMF.
-
Causality: Anhydrous conditions are critical as sodium hydride reacts violently with water. DMF is an appropriate polar aprotic solvent for this type of condensation.
-
-
Addition of Starting Material: Dissolve methyl 2-(N-ethylmethanesulfonamido)benzoate (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath).
-
Causality: Slow, cooled addition is necessary to control the exothermic reaction and prevent side reactions. The strong base (NaH) deprotonates the carbon alpha to the sulfonyl group, initiating the cyclization.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl. This neutralizes the excess base and protonates the product.
-
Self-Validation: The formation of a precipitate upon quenching is a strong indicator of successful product formation.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
-
Self-Validation: The purity of the collected fractions should be confirmed by TLC.
-
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The final product should appear as a white or off-white solid.
Mechanism of Action: Covalent Serine Protease Inhibition
Derivatives of the benzothiazine dioxide scaffold are potent mechanism-based inhibitors of serine proteases, such as human neutrophil elastase (HNE).[4] HNE is a key enzyme in inflammatory processes, and its over-activity is linked to tissue damage in diseases like COPD and acute lung injury.[7][12]
The inhibitory mechanism involves the nucleophilic attack by the active site serine residue (Ser-195 in HNE) on the electrophilic carbonyl carbon of the benzothiazine ring. This attack is facilitated by the catalytic triad (Ser-His-Asp) of the enzyme. The reaction proceeds through a tetrahedral intermediate, leading to the opening of the heterocyclic ring and the formation of a stable, covalent acyl-enzyme complex. This effectively and irreversibly inactivates the enzyme.[5]
Mechanistic Pathway Diagram
Caption: Covalent inhibition of a serine protease by a benzothiazinone dioxide.
Key Experimental Protocols: In Vitro Efficacy
To assess the inhibitory potency of a synthesized benzothiazinone derivative against a target serine protease like HNE, a standardized in vitro enzyme inhibition assay is required.
Protocol: HNE Inhibition Assay (IC₅₀ Determination)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Human Neutrophil Elastase (HNE).
Principle: This assay measures the rate of cleavage of a specific chromogenic substrate by HNE. In the presence of an inhibitor, the rate of substrate cleavage decreases. The IC₅₀ is the concentration of inhibitor required to reduce the enzyme activity by 50%.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
HNE Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSAAPV-pNA)
-
Assay Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5
-
Test compound (inhibitor) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted down in 10-fold or 3-fold steps.
-
Causality: A serial dilution is essential to generate a dose-response curve from which the IC₅₀ can be accurately calculated.
-
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
88 µL of Assay Buffer
-
2 µL of the test compound dilution in DMSO (or DMSO alone for control wells)
-
5 µL of HNE solution (final concentration ~25 nM)
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or irreversible inhibitors.
-
-
Initiation: Initiate the reaction by adding 5 µL of the chromogenic substrate MeOSAAPV-pNA (final concentration ~100 µM).
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 60 seconds for 15-20 minutes at 37°C. The rate of increase in absorbance is directly proportional to the enzyme activity.
-
Self-Validation: The uninhibited control wells (DMSO only) should show a steady, linear increase in absorbance over time. Wells with a potent inhibitor should show a significantly flatter slope.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the data by setting the velocity of the uninhibited control to 100% activity and the velocity of a no-enzyme control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Applications and Future Directions
The 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide scaffold is a validated starting point for the development of potent and selective enzyme inhibitors. While its primary application has been in targeting serine proteases for inflammatory diseases, its reactivity profile suggests potential for broader applications.[1][12] For instance, related benzothiazinone structures have been developed as highly potent antitubercular agents that covalently inhibit the DprE1 enzyme involved in mycobacterial cell wall synthesis.[13][14][15]
Future research should focus on modifying the core structure to enhance selectivity for specific proteases, thereby minimizing off-target effects. Structure-activity relationship (SAR) studies are crucial for optimizing potency and improving pharmacokinetic properties, such as solubility and metabolic stability, to advance these promising scaffolds from preclinical research into clinical development.[12][16]
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